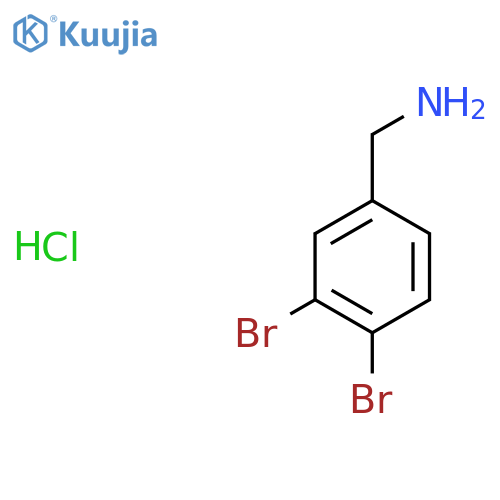Cas no 1214327-85-1 (3,4-Dibromobenzylamine hydrochloride)

3,4-Dibromobenzylamine hydrochloride 化学的及び物理的性質
名前と識別子
-
- 3,4-dibromobenzylamine hydrochloride
- 3,4-Dibromobenzylamine hydrochloride
-
- インチ: 1S/C7H7Br2N.ClH/c8-6-2-1-5(4-10)3-7(6)9;/h1-3H,4,10H2;1H
- InChIKey: HHONYLKVLKBYEG-UHFFFAOYSA-N
- ほほえんだ: BrC1=C(C=CC(=C1)CN)Br.Cl
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 1
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 108
- トポロジー分子極性表面積: 26
3,4-Dibromobenzylamine hydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A012000175-500mg |
3,4-Dibromobenzylamine hydrochloride |
1214327-85-1 | 97% | 500mg |
$855.75 | 2023-09-04 | |
| Alichem | A012000175-250mg |
3,4-Dibromobenzylamine hydrochloride |
1214327-85-1 | 97% | 250mg |
$484.80 | 2023-09-04 | |
| Alichem | A012000175-1g |
3,4-Dibromobenzylamine hydrochloride |
1214327-85-1 | 97% | 1g |
$1490.00 | 2023-09-04 |
3,4-Dibromobenzylamine hydrochloride 関連文献
-
2. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
-
Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
-
Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
-
Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
-
Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
-
Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
-
Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
-
Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
-
Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
3,4-Dibromobenzylamine hydrochlorideに関する追加情報
Introduction to 3,4-Dibromobenzylamine hydrochloride (CAS No: 1214327-85-1)
3,4-Dibromobenzylamine hydrochloride, identified by the chemical abstracts service number 1214327-85-1, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This compound belongs to the class of aromatic amines, characterized by the presence of bromine substituents at the 3rd and 4th positions of the benzylamine backbone. The hydrochloride salt form enhances its solubility in aqueous solutions, making it a versatile intermediate in synthetic chemistry and drug development processes.
The molecular structure of 3,4-Dibromobenzylamine hydrochloride consists of a benzene ring substituted with two bromine atoms and an amine group attached to a benzyl moiety. This unique structural arrangement imparts distinct chemical properties that make it valuable in various synthetic pathways. The presence of bromine atoms introduces electrophilic centers, facilitating nucleophilic substitution reactions, while the amine functionality allows for further derivatization through condensation, alkylation, or acylation reactions.
In recent years, 3,4-Dibromobenzylamine hydrochloride has garnered attention in the development of novel pharmaceutical agents. Its structural features make it a promising precursor for designing molecules with potential biological activity. Specifically, researchers have been exploring its utility in synthesizing small-molecule inhibitors targeting various therapeutic pathways. For instance, studies have demonstrated its role in generating compounds that interact with enzymes involved in metabolic disorders and inflammatory responses.
One of the most compelling applications of 3,4-Dibromobenzylamine hydrochloride is in the synthesis of kinase inhibitors. Kinases are a family of enzymes critical for signal transduction in cellular processes, and their dysregulation is implicated in numerous diseases, including cancer. By modifying the benzylamine core with bromine substituents, chemists can fine-tune the electronic properties of the molecule to enhance binding affinity to specific kinase domains. This approach has led to the discovery of several lead compounds that exhibit potent inhibitory activity in preclinical studies.
Furthermore, the hydrochloride salt form of 3,4-Dibromobenzylamine hydrochloride contributes to its stability and handling convenience. This makes it an attractive building block for industrial-scale synthesis and subsequent pharmaceutical applications. The compound's solubility profile also facilitates its use in formulation development, allowing for easy incorporation into drug delivery systems such as oral tablets or injectable solutions.
Recent advancements in computational chemistry have further enhanced the utility of 3,4-Dibromobenzylamine hydrochloride. Molecular modeling studies have helped predict its interactions with biological targets with high accuracy, enabling rational drug design. These simulations have identified key pharmacophoric elements within the molecule that contribute to its binding affinity and selectivity. Such insights have guided researchers in optimizing synthetic routes to improve yields and reduce побочные эффекты (side effects).
The pharmaceutical industry has also explored derivatives of 3,4-Dibromobenzylamine hydrochloride for their potential antimicrobial properties. The bromine atoms enhance electron-withdrawing effects, which can disrupt bacterial cell membranes or interfere with essential metabolic pathways. Preliminary studies have shown promising results against resistant strains of bacteria, suggesting that this compound may serve as a foundation for developing novel antibiotics.
In conclusion, 3,4-Dibromobenzylamine hydrochloride (CAS No: 1214327-85-1) represents a versatile and valuable compound in modern medicinal chemistry. Its unique structural features enable diverse synthetic applications, particularly in the development of kinase inhibitors and antimicrobial agents. The advancements in computational methods have further streamlined its use in drug discovery programs. As research continues to uncover new therapeutic possibilities, this compound is poised to play an increasingly significant role in addressing unmet medical needs.
1214327-85-1 (3,4-Dibromobenzylamine hydrochloride) 関連製品
- 1152666-22-2(3-(2-bromo-5-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine)
- 2229150-76-7(6-(azetidin-2-yl)-1-methyl-1H-indole)
- 1251315-19-1(1-(2-Fluorophenyl)ethanesulfonyl chloride)
- 2228379-08-4(3-{3-(difluoromethoxy)-4-methylphenylmethyl}piperidin-3-ol)
- 2297116-13-1(Cyclohexanemethanamine, 4-[(2-fluoroethyl)amino]-)
- 2361640-17-5(1-(1,3,4,5-Tetrahydro-8-methyl-2H-pyrido[4,3-b]indol-2-yl)-2-propen-1-one)
- 45204-08-8(ethyl (2S)-2-amino-5-(N'-nitrocarbamimidamido)pentanoate)
- 2763929-07-1(3-Acetamido-4-(4-nitrophenyl)butanoic acid)
- 2253632-47-0(2-(2-Bromoethyl)-3-methyloxolane)
- 2138511-42-7(2-(3-bromopyridin-4-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol)